molecular formula C18H13ClN2O4 B2775723 2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide CAS No. 946386-07-8

2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide

Cat. No. B2775723
CAS RN: 946386-07-8
M. Wt: 356.76
InChI Key: JOBXIXADJUJAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide is a useful research compound. Its molecular formula is C18H13ClN2O4 and its molecular weight is 356.76. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized in various studies. The synthesis involves the reaction of specific precursors, such as ethyl 2-(4-chloro-3-methylphenoxy) acetate, with different aromatic aldehydes or hydrazine hydrate, leading to novel imines, thiazolidinones, and other derivatives. These compounds have been evaluated for their antimicrobial, analgesic, anti-inflammatory, and anticancer activities. Characterization is typically done using spectral studies, confirming the structures of these novel compounds through infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy (Fuloria et al., 2009; Dewangan et al., 2015).

Antimicrobial Evaluation

Several studies have focused on evaluating the antimicrobial potential of derivatives of this compound. For instance, novel aryloxyacetic acid hydrazide derivatives have been synthesized and assessed for their effects against various bacterial strains, showing significant antibacterial activity. Similarly, compounds have been designed with antimicrobial and anthelmintic evaluations in mind, highlighting their utility in addressing specific microbial and parasitic infections (Şenkardeş et al., 2021; Varshney et al., 2014).

Anticancer Activities

The search for new anticancer agents has led to the synthesis of derivatives of this compound, which have been tested on various cancer cell lines. These studies have shown that certain derivatives exhibit strong growth inhibition against gastric, cervical, and breast cancer cell lines, suggesting their potential as anticancer agents. The mechanisms often involve the induction of apoptosis through the activation of caspase-3 or other pro-apoptotic proteins (Şenkardeş et al., 2021).

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones derived from this compound have also been investigated. Studies have utilized techniques like the z-scan technique to measure the nonlinear refractive index and absorption coefficient, suggesting potential applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBXIXADJUJAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.